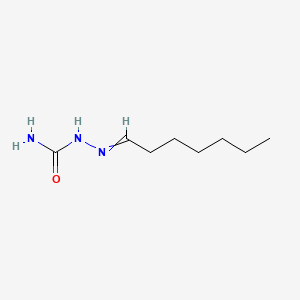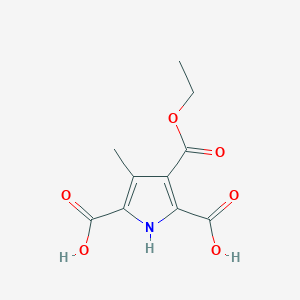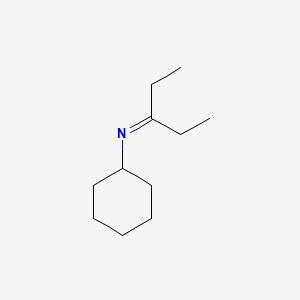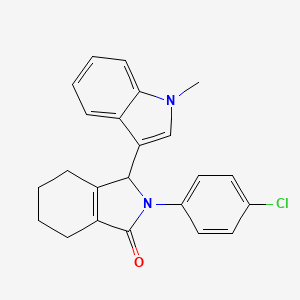
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one is a complex organic compound that features a unique structure combining a chlorophenyl group, a methylindole moiety, and a tetrahydroisoindolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chlorophenyl group and the tetrahydroisoindolone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-2-one
- 2-(4-bromophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
- 2-(4-chlorophenyl)-3-(1-ethylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for further research and development.
Propiedades
Número CAS |
5527-53-7 |
|---|---|
Fórmula molecular |
C23H21ClN2O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C23H21ClN2O/c1-25-14-20(17-6-4-5-9-21(17)25)22-18-7-2-3-8-19(18)23(27)26(22)16-12-10-15(24)11-13-16/h4-6,9-14,22H,2-3,7-8H2,1H3 |
Clave InChI |
HTXIYQKMWHNALO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3C4=C(CCCC4)C(=O)N3C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
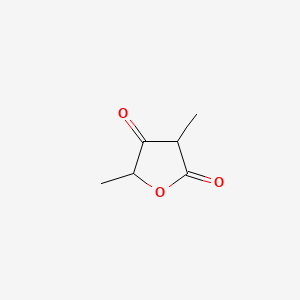
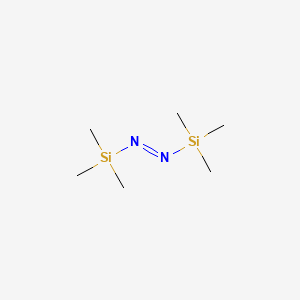
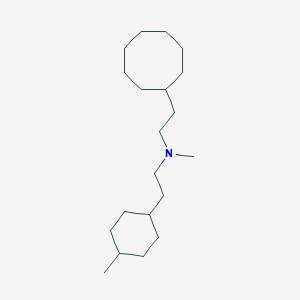
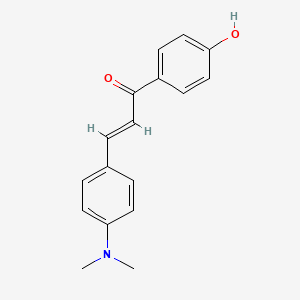
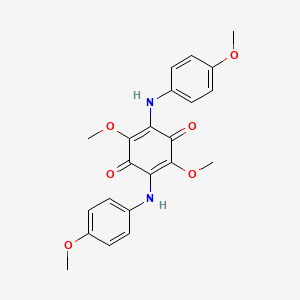
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
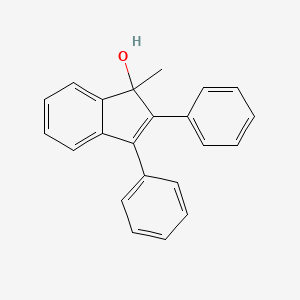
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
